![molecular formula C17H15NO3S B5648688 (2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)
(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine
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Overview
Description
"(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine" is a compound of interest due to its potential as a therapeutic agent and its utility in various chemical reactions. The synthesis and study of its properties, molecular structure, and chemical reactions provide insights into its potential applications in materials science, medicinal chemistry, and organic synthesis.
Synthesis Analysis
The synthesis of derivatives related to "(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine" involves multi-step chemical reactions, starting from secondary amines treated with sulfonyl chlorides to obtain sulfonyl amines. These are further reacted with furyl compounds in the presence of activating agents like K2CO3 in acetonitrile to yield the desired products. Spectral analysis (EI-MS, IR, 1H-NMR) confirms the structure of synthesized compounds (G. Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure and crystal packing studies reveal significant details about the electronic and geometric configuration of such compounds. For example, analysis of 4-aminophenyl (4-substituted phenyl) sulfones shows charge redistribution and geometrical constancy, influencing the molecule's properties and interactions (V. Bertolasi et al., 1993).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including dehydrative condensation and multicomponent reactions, showcasing their reactivity and potential utility in synthetic chemistry. For instance, bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, illustrating the catalytic properties of related sulfonyl compounds (Ke Wang et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The synthesis and characterization of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, for example, provide insights into the polar nature and molecular packing, influencing the compound's physical properties and applications (Mohyeddine Al-qubati et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and susceptibility to various chemical reactions, are fundamental to its applications in synthesis and material science. Studies on the Lossen rearrangement and Beckmann rearrangement with related compounds highlight the versatility and reactivity of these sulfonyl- and furyl-containing compounds (A. Fahmy et al., 1977).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-22(20,16-6-2-1-3-7-16)17-10-8-14(9-11-17)18-13-15-5-4-12-21-15/h1-12,18H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDQOYDXSZEKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline |
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